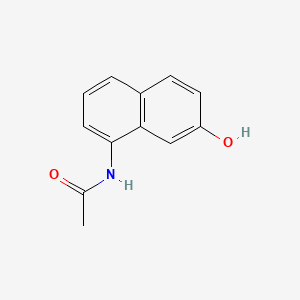

1-Acetylamino-7-naphthol

Descripción

Significance and Research Context of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic chemistry. algoreducation.comfiveable.me Its discovery in the early 19th century paved the way for the synthesis of a vast array of derivatives with diverse industrial and research applications. algoreducation.com Naphthalene derivatives are integral to the production of synthetic fibers, plastics, dyes, and pharmaceuticals. algoreducation.comwikipedia.org

The unique structure of naphthalene and its derivatives imparts valuable properties. For instance, their rigid and planar structure, combined with a large π-electron conjugated system, often results in high quantum yields and excellent photostability. nih.gov This makes them prime candidates for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. algoreducation.comnih.gov Furthermore, the introduction of various functional groups onto the naphthalene core allows for the fine-tuning of their chemical and physical properties, leading to applications in areas such as agriculture and medicine, with some derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orghyhpesticide.com

Historical Trajectories and Milestones in Research on 1-Acetylamino-7-naphthol

The synthesis of this compound is historically linked to the dye industry. A common synthetic route involves the acetylation of 7-amino-1-naphthol. niir.org This precursor, 1-amino-7-naphthol, can be produced from 1-aminonaphthalene-7-sulfonic acid through a process of alkali fusion followed by acidification. chemicalbook.comchemicalbook.com The acetylation step, typically carried out using acetic anhydride (B1165640), is crucial for creating a stable intermediate for the synthesis of various dyes. niir.org

A significant area of research for this compound has been its application as a coupling component in the manufacture of neutral dyes, particularly for achieving gray, brown, and black shades on textiles. Beyond its role in dye synthesis, researchers have explored its photophysical properties. Studies have revealed that this compound exhibits excited-state intramolecular proton transfer (ESIPT), a rapid process that occurs in femtoseconds. This characteristic leads to a large Stokes shift and dual emission, making it a valuable compound for investigations into advanced optical materials.

Interdisciplinary Research Landscape and Core Academic Objectives for this compound

The research surrounding this compound extends across multiple disciplines, reflecting its versatile nature. Key academic objectives for this compound include:

Advancements in Materials Science: A primary goal is to leverage its unique photophysical properties, such as ESIPT, for the development of novel organic electronic devices, including OLEDs and fluorescence probes for biological imaging. nih.gov

Pharmaceutical and Medicinal Chemistry: Investigations into the biological activities of this compound and its derivatives are ongoing. Research has indicated potential antimicrobial and anticancer properties, driving further exploration of its mechanism of action and potential as a therapeutic agent. hyhpesticide.com

Industrial Dye Chemistry: Continued research aims to optimize its use as a dye intermediate, focusing on improving the stability, vibrancy, and application processes of the resulting colorants for textiles and other materials. niir.org

Synthetic Organic Chemistry: The development of more efficient and environmentally benign synthesis methods for this compound and its precursors remains a key objective for chemists.

Detailed Research Findings

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| Melting Point | 168-169 °C |

| Boiling Point | 486.2 °C at 760 mmHg |

| Flash Point | 247.9 °C |

| Density | 1.297 g/cm³ |

| Refractive Index | 1.704 |

| Solubility | Soluble in ethanol, ether, acetic acid, and benzene |

Data sourced from multiple references. nih.govlookchem.comcymitquimica.comcymitquimica.comncats.io

Synthesis and Reactions

The primary synthesis of this compound involves the acetylation of 1-amino-7-naphthol. A typical laboratory-scale protocol is outlined below:

| Reagents | Molar Ratio (Amine:Acetic Anhydride) | Temperature | Catalyst |

| 1-Amino-7-naphthol, Acetic Anhydride | 1:1.2 | 80–100°C (under reflux) | Sodium acetate |

Data sourced from reference .

This reaction introduces the acetyl group to the amino functionality, enhancing its stability and preparing it for subsequent coupling reactions in dye synthesis. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

This compound can undergo several types of chemical reactions, including:

Oxidation: To form quinones, which are important intermediates.

Reduction: To convert the compound to its corresponding amine derivatives.

Substitution: Primarily at the hydroxyl group, leading to various substituted derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(7-hydroxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNWQAFPXMGLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064377 | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6470-18-4 | |

| Record name | N-(7-Hydroxy-1-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6470-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetamido-7-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006470184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylamino-7-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(7-hydroxy-1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(7-hydroxy-1-naphthyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETAMIDO-7-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3Y5XP0GBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Acetylamino 7 Naphthol and Its Derivatives

Established Laboratory Synthesis Routes for 1-Acetylamino-7-naphthol

The laboratory preparation of this compound is predominantly achieved through two well-documented routes: the acetylation of an amino-naphthol precursor and the multi-step conversion from a naphthalene (B1677914) sulfonic acid derivative.

Acetylation Reactions of Amino-Naphthol Precursors

The most direct synthesis of this compound involves the acetylation of 1-amino-7-naphthol. google.com This reaction introduces an acetyl group (-COCH₃) to the amino group (-NH₂) of the precursor.

A common laboratory procedure involves dissolving 1-amino-7-naphthol in an aqueous sodium hydroxide (B78521) solution. Glacial acetic acid or acetic anhydride (B1165640) is then added dropwise to the solution while maintaining the temperature between 20-40°C. The reaction is typically allowed to proceed for a couple of hours. To complete the reaction and adjust the pH, soda ash is added, and the mixture is heated. After cooling and stirring, the product is isolated by filtration and dried.

The choice of acetylating agent and reaction conditions can influence the yield and purity of the product. Acetic anhydride is a more reactive acetylating agent than acetic acid. The reaction is generally carried out under basic conditions to deprotonate the phenolic hydroxyl group and enhance the nucleophilicity of the amino group.

Multi-Step Conversions from Naphthalene Sulfonic Acid Derivatives

An alternative and industrially significant route to this compound begins with 1-aminonaphthalene-7-sulfonic acid, also known as "Cleve's acid-1,7". This multi-step process first involves the conversion of the sulfonic acid derivative to 1-amino-7-naphthol, which is then acetylated.

The initial step is an alkali fusion reaction. The sodium salt of 1-aminonaphthalene-7-sulfonic acid is heated with a strong base, such as potassium hydroxide or sodium hydroxide, at high temperatures (210–230°C) for several hours. chemicalbook.com This process, a nucleophilic aromatic substitution, replaces the sulfonic acid group with a hydroxyl group, yielding the sodium salt of 1-amino-7-naphthol.

Following the fusion, the reaction mixture is diluted with water and carefully acidified with a mineral acid like hydrochloric acid. This neutralizes the phenoxide and precipitates the crude 1-amino-7-naphthol. The crude product is then purified and subsequently acetylated as described in the previous section to yield this compound. Another approach is the Bucherer reaction, which facilitates the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite, and is utilized in synthesizing dye precursors like aminonaphthalenesulfonic acids. wikipedia.org

Advanced Industrial Synthesis Strategies and Process Optimization for Academic Replication

For large-scale industrial production, the multi-step synthesis from naphthalene sulfonic acid derivatives is often preferred due to the lower cost and availability of the starting material. Process optimization focuses on maximizing yield, purity, and throughput while minimizing cost and waste.

Key adjustments for industrial-scale production include:

Solvent Selection: Cheaper solvents like toluene (B28343) may be used for the acetylation step instead of laboratory-scale solvents like ethanol.

Continuous Flow Reactors: These reactors can enhance heat transfer and significantly reduce reaction times, often from hours to a few hours.

Waste Management: The sulfur dioxide produced during the alkali fusion can be captured and converted to sulfuric acid for reuse, improving the process's sustainability.

For academic replication, these industrial strategies can be adapted. For instance, a one-pot method that avoids the isolation of the intermediate 1-amino-7-naphthol has been developed. In this procedure, 1-aminonaphthalene-7-sulfonic acid is mixed with acetic anhydride and a base like pyridine (B92270) and heated. While this method offers convenience, it may result in lower purity, necessitating additional recrystallization steps.

| Method Comparison | Temperature | Yield | Purity | Scalability |

| Alkali Fusion + Acetylation | 210–230°C | ~80% | High | High |

| Direct Acetylation | 80-100°C | >90% | High | Moderate |

| One-Pot Synthesis | 120°C | 65-70% | Lower | Moderate |

Mechanistic Studies of Chemical Transformations Involving this compound

The chemical reactivity of this compound is centered around its two functional groups: the acetylamino group and the hydroxyl group. These groups influence the molecule's participation in oxidation and reduction reactions.

Elucidation of Oxidation Reaction Mechanisms and Quinone Formation

This compound can be oxidized to form quinone derivatives, which are valuable intermediates in the synthesis of dyes. The oxidation process involves the removal of two hydrogen atoms from the naphthalene ring system, leading to the formation of a diketone structure.

The mechanism of oxidation can proceed through various pathways depending on the oxidizing agent used. For example, with strong oxidizing agents like potassium permanganate, the naphthalene ring can be cleaved to form phthalic acid. researchgate.net In the context of dye synthesis, milder oxidizing agents are typically employed to selectively form the desired quinone structure. The reaction likely proceeds through the formation of a phenoxy radical intermediate, which then undergoes further oxidation.

Investigation of Reduction Reaction Pathways to Amine Derivatives

The acetylamino group in this compound can be hydrolyzed under acidic or basic conditions to yield 1-amino-7-naphthol. Furthermore, the naphthalene ring system itself can be susceptible to reduction under specific conditions. However, the more common reduction reaction involving this compound is the transformation of a related nitro-substituted precursor.

For instance, the synthesis of amino derivatives often involves the reduction of a corresponding nitro compound. While not a direct reaction of this compound itself, understanding the reduction of related naphthalene derivatives provides insight into the synthesis of various amino-substituted naphthalenes. Catalytic hydrogenation using reagents like sodium borohydride (B1222165) is a common method for such reductions.

Analysis of Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is governed by the electronic properties of the naphthalene ring system and the directing effects of its two substituents: the acetylamino group at position 1 and the hydroxyl group at position 7. The naphthalene core is inherently more reactive than benzene (B151609) in electrophilic substitution reactions due to a lower net loss in stabilization energy in the reaction intermediate. libretexts.org Substitution on naphthalene itself preferentially occurs at the 1-position (or α-position) because the corresponding carbocation intermediate is better stabilized by resonance, allowing for the preservation of a complete benzene ring in some resonance structures. libretexts.orgstackexchange.comwordpress.com

In this compound, both the acetylamino (-NHCOCH₃) and hydroxyl (-OH) groups are activating, ortho-, para-directing groups. youtube.comorganicchemistrytutor.com This means they increase the electron density of the naphthalene rings and direct incoming electrophiles to specific positions.

The 1-acetylamino group is a moderately activating ortho-, para-director. It activates the ring it is attached to and directs incoming electrophiles primarily to the 2- and 4-positions.

The 7-hydroxyl group is a strongly activating ortho-, para-director, directing electrophiles to the 6- and 8-positions.

The interplay of these two groups dictates the regioselectivity of electrophilic substitution reactions. The most likely positions for substitution will be those activated by both groups or most strongly activated by the hydroxyl group. Therefore, positions 2, 4, 6, and 8 are all potential sites for electrophilic attack. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Substituent Group | Position | Type of Director | Activated Positions |

| Acetylamino (-NHCOCH₃) | 1 | Activating, Ortho-, Para- | 2, 4 |

| Hydroxyl (-OH) | 7 | Activating, Ortho-, Para- | 6, 8 |

Nucleophilic aromatic substitution on the bare this compound ring is generally unfavorable. However, if a leaving group, such as a halogen, is present, nucleophilic displacement can occur. For instance, studies on the reaction of amines with 1-halogeno-2-naphthols show that these reactions yield the corresponding 1-amino-2-naphthols. rsc.org The enhanced reactivity is explained by a keto-enol pre-equilibrium, where the keto-form is more susceptible to nucleophilic attack. rsc.org A similar mechanism could be envisioned for halogenated derivatives of this compound.

Design and Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the search for new compounds with unique chemical and biological properties. Modern synthetic strategies, particularly those involving multicomponent reactions, offer efficient pathways to generate molecular diversity from this core structure.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for creating complex molecules. researchgate.netijcmas.com

A prominent three-component reaction applicable to this system is the synthesis of amidoalkyl naphthols. researchgate.netrsc.orgresearchgate.net This reaction typically involves the condensation of a naphthol, an aldehyde, and an amide (or urea/carbamate) in the presence of a catalyst. researchgate.netrsc.org By using this compound as the naphthol component, a variety of derivatives can be synthesized at the ortho-position to the hydroxyl group (position 8) or the acetylamino group (position 2). The reaction proceeds via the in-situ formation of an ortho-quinone methide intermediate, which is then attacked by the amide. ijcmas.com

Table 2: Representative Three-Component Synthesis of Amidoalkyl Naphthol Derivatives

| Naphthol Component | Aldehyde | Amide/Nitrogen Source | Catalyst | Conditions | Product Type |

| 2-Naphthol | Aromatic Aldehydes | Acetamide/Benzamide | Adipic Acid | Solvent-free, 120°C | 1-Amidoalkyl-2-naphthols |

| 2-Naphthol | Benzaldehyde | Benzamide | [CholineCl][ZnCl₂]₃ | 100°C, 40 min | N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)benzamide rsc.org |

| 2-Naphthol | Aromatic Aldehydes | Amides/Carbamates | H₃PO₄/Al₂O₃ | Solvent-free, 100°C | α-Amidoalkyl/Carbamato-alkyl-β-naphthols researchgate.net |

| 2-Naphthol | Aromatic Aldehydes | p-Hydroxy Aniline | Methane Sulfonic Acid | Grinding, RT | 1-Aminoalkyl-2-naphthols ijcmas.com |

Isocyanide-based multicomponent reactions, such as the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) , represent even more powerful tools for generating diversity. researchgate.netresearchgate.net

The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org

The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino carboxamide. researchgate.net

To apply these reactions to this compound, one could first introduce an aldehyde group onto the naphthalene ring via a formylation reaction. This functionalized derivative could then serve as the aldehyde component in subsequent Passerini or Ugi reactions, allowing for the attachment of highly complex and varied side chains. The investigation of interrupted Ugi and Passerini reactions can also lead to novel molecular scaffolds. nih.gov

Modifying the existing functional groups of this compound or introducing new ones is a key strategy for tuning its chemical reactivity and biological properties. Structure-activity relationship (SAR) studies aim to correlate these structural changes with changes in activity.

Research on other 1-naphthol (B170400) derivatives provides insight into potential SAR trends. For example, a study involving the synthesis of various substituted 1-naphthol derivatives and their evaluation as enzyme inhibitors revealed that the type and position of substituents significantly impact biological activity. nih.gov Derivatives bearing different halogen, methoxy, and dioxole substituents were tested for their inhibitory effects on carbonic anhydrase (hCA) and acetylcholinesterase (AChE). nih.gov The results showed that these 1-naphthol derivatives were effective inhibitors, with inhibitory constants (Ki) in the micromolar and even nanomolar range, indicating that the electronic properties and spatial arrangement of substituents on the 1-naphthol core are crucial for activity. nih.govresearchgate.net

Similarly, the synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and the evaluation of their antimicrobial activity demonstrated that modifications to the propanamide side chain led to compounds with significant antifungal and antibacterial properties. tandfonline.com For instance, the introduction of heterocycles like methyl-thiadiazole, benzothiazole, or methyl-imidazole resulted in compounds with notable biological activity. tandfonline.com

These findings suggest that a systematic modification of the this compound scaffold could yield compounds with tailored properties. Key modifications could include:

Alkylation or acylation of the 7-hydroxyl group.

Modification of the 1-acetylamino group to other amides or ureas.

Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) onto the naphthalene ring through electrophilic substitution at the activated positions.

Table 3: Correlation of Functional Group Modification with Potential Activity

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale/Example |

| Naphthalene Ring | Halogenation (e.g., at C2, C4, C6, C8) | Enhanced enzyme inhibition | Halogen substituents can alter electronic properties and lipophilicity, influencing binding to active sites. nih.gov |

| 7-Hydroxyl Group | Etherification (e.g., -OCH₃) | Modulation of antioxidant and enzyme inhibitory activity | Methoxy groups can affect hydrogen bonding capability and electronic donation to the ring system. nih.gov |

| 1-Acetylamino Group | Variation of the acyl group (e.g., propanamide, benzamide) | Altered antimicrobial spectrum | The nature of the amide side chain can influence interactions with biological targets. tandfonline.com |

| Naphthalene Ring | Attachment of heterocyclic moieties | Introduction of novel biological activities | Heterocycles can act as pharmacophores, leading to potent antimicrobial or enzyme inhibitory effects. tandfonline.com |

By systematically applying these modifications and utilizing efficient synthetic routes like multicomponent reactions, extensive libraries of this compound derivatives can be generated for further investigation into their chemical and biological properties.

Advanced Spectroscopic and Structural Characterization Studies of 1 Acetylamino 7 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.

Applications of 1D NMR (¹H and ¹³C) for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in 1-Acetylamino-7-naphthol. The ¹H NMR spectrum displays signals for the aromatic protons on the naphthalene (B1677914) ring, the amide proton (N-H), and the methyl protons of the acetyl group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for confirming the 1,7-substitution pattern. youtube.com The ¹³C NMR spectrum complements this by showing distinct signals for each of the 12 carbon atoms in the molecule, including the two quaternary carbons of the naphthalene ring where the substituents are attached, the aromatic carbons, and the carbons of the acetyl group. chemicalbook.com

High-resolution NMR, often conducted in a solvent like deuterated DMSO, is recommended to resolve complex peak splitting and provide clearer data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values. Actual experimental values can vary based on solvent and instrument conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.1 | ~24 |

| Aromatic C-H | 7.0 - 8.0 | 105 - 135 |

| N-H | ~9.5 | - |

| O-H | ~9.8 | - |

| C-NH | - | ~138 |

| C-OH | - | ~155 |

Utility of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides a list of signals, 2D NMR techniques reveal how these atoms are connected, which is crucial for assigning the correct signals to the specific atoms in the structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY spectra would show correlations between neighboring protons on the naphthalene rings, allowing for the tracing of the proton connectivity within each aromatic ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Correlation): This technique correlates each proton signal with the signal of the carbon atom it is directly bonded to. sdsu.edu It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon. sdsu.edu

Analysis of Substituent Effects on Spectroscopic Signatures in Naphthalene Derivatives

The chemical shifts observed in the NMR spectra of this compound are heavily influenced by the electronic effects of the acetylamino and hydroxyl substituents. uq.edu.aursc.org

Hydroxyl (-OH) Group: The -OH group at the C7 position is a strong electron-donating group through resonance. This increases the electron density at the ortho and para positions, causing the signals of the corresponding protons and carbons to shift upfield (to a lower ppm value) compared to unsubstituted naphthalene.

The interplay of these two groups dictates the final pattern of chemical shifts. Theoretical charge distribution in the molecule serves as a guide to predict these substituent-induced shifts. rsc.org The distortion of the naphthalene ring due to steric repulsion between substituents can also influence the electronic environment and, consequently, the NMR shifts, although this is more pronounced with bulkier groups in peri-positions (1 and 8). nih.gov

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides a "molecular fingerprint" of a compound by probing the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key vibrational modes are crucial for confirming the presence of its defining functional groups. Computational simulations using methods like Density Functional Theory (DFT) can be employed to corroborate the assignment of experimental vibrational bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Amide (-NH) | N-H Stretch | ~3300 |

| Amide I | C=O Stretch | ~1660 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Aromatic Ring | C-H Stretch | >3000 |

Electronic Spectroscopy (UV-Vis and Fluorescence Spectroscopy) for Photophysical Characterization

Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of UV or visible light. These techniques are particularly useful for characterizing conjugated systems like the naphthalene ring in this compound.

Analysis of Absorption and Emission Spectra

The naphthalene ring system is the primary chromophore responsible for the compound's UV absorption. The presence of the hydroxyl and acetylamino groups, which act as auxochromes, modifies the electronic properties of the naphthalene core. These electron-donating groups cause a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths compared to unsubstituted naphthalene or 1-naphthol (B170400). aatbio.com

A notable characteristic of this compound is its significant photophysical properties, particularly its involvement in Excited State Intramolecular Proton Transfer (ESIPT). Following excitation by UV light, a proton can transfer from the hydroxyl group to the acetylamino group within the molecule. This process occurs on an extremely fast timescale. This property results in a large Stokes shift (a significant difference between the absorption and emission maxima) and dual fluorescence in some cases, making the compound of interest for applications in advanced optical materials.

Table 3: Photophysical Data for this compound

| Parameter | Description | Reported Value / Observation |

|---|---|---|

| Absorption (λmax) | Wavelength of maximum UV-Vis light absorption. | Shifted to longer wavelengths due to auxochromic groups. |

| Emission (λem) | Wavelength of maximum fluorescence emission. | Exhibits a significant Stokes shift due to ESIPT. |

| ESIPT | Excited State Intramolecular Proton Transfer. | Confirmed to occur, with the process happening in the femtosecond range. |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the temporal evolution of a molecule's fluorescence after excitation by a short pulse of light. This method provides critical insights into the dynamic processes that occur in the excited state, such as energy transfer, solvent relaxation, and conformational changes, on timescales ranging from femtoseconds to nanoseconds. The decay of fluorescence intensity over time is monitored, allowing for the determination of excited-state lifetimes (τ). In many complex molecules, the fluorescence decay is not a simple single-exponential process, indicating the presence of multiple competing de-excitation pathways.

For this compound, time-resolved fluorescence studies are instrumental in elucidating the kinetics of its photophysical processes. The lifetime of an excited state is finite, typically lasting on the order of 10⁻⁶ to 10⁻¹¹ seconds, and techniques like time-resolved spectroscopy are essential for measuring these transient events. vulcanchem.com Studies have utilized this technique to probe the dynamics of this compound, revealing an extremely rapid excited-state process. The investigation confirmed that a specific phenomenon, Excited State Intramolecular Proton Transfer (ESIPT), occurs on an ultrafast timescale of approximately 37 femtoseconds. This rapid de-excitation pathway is a key characteristic of the molecule's photophysical behavior.

Table 1: Excited State Dynamics Parameters for this compound

| Parameter | Value | Technique |

| ESIPT Timescale | ~37 fs | Time-Resolved Fluorescence Spectroscopy |

Comprehensive Studies on Excited State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction wherein a proton is transferred within the same molecule from a proton-donating group to a nearby proton-accepting group upon photoexcitation. epa.gov This process leads to the formation of a transient tautomer, which has a different electronic structure and, consequently, a different fluorescence emission spectrum compared to the original (normal) form of the molecule. epa.gov A key characteristic of ESIPT-capable molecules is a large Stokes shift—a significant difference between the wavelengths of maximum absorption and maximum emission—because emission occurs from the lower-energy, proton-transferred tautomer. epa.gov

In this compound, the molecular structure contains a hydroxyl group (-OH) as a proton donor and the carbonyl oxygen of the acetylamino group as a potential proton acceptor, creating a favorable geometry for ESIPT. Upon excitation with UV light, the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming a keto-type tautomer from the initial enol-type form.

Comprehensive studies have confirmed the occurrence of this phenomenon. The ESIPT process in this compound is not only extremely fast, occurring in about 37 femtoseconds, but it also has a very low energy barrier of approximately 1.0 kJ/mol. This low barrier and rapid transfer rate are indicative of a highly efficient ESIPT process, which is a defining feature of the compound's excited-state behavior and is crucial for the development of advanced optical materials.

Table 2: ESIPT Characteristics of this compound

| Property | Finding | Significance |

| Mechanism | Intramolecular proton transfer from the 7-hydroxyl group to the 1-acetylamino group. | Formation of a distinct excited-state tautomer. |

| Timescale | ~37 femtoseconds. | Indicates an ultrafast and efficient de-excitation channel. |

| Energy Barrier | ~1.0 kJ/mol. | Confirms the process is kinetically highly favorable. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule after ionization. For this compound, mass spectrometry confirms its molecular identity. The molecular formula is C₁₂H₁₁NO₂. nih.govechemi.comcymitquimica.com This corresponds to a calculated molecular weight of approximately 201.22 g/mol and a precise monoisotopic mass of 201.078978594 Da. nih.gov

Table 3: Molecular Weight Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 201.22 g/mol | PubChem nih.gov |

| Exact Monoisotopic Mass | 201.078978594 Da | PubChem nih.gov |

While specific experimental fragmentation data is not publicly available, a theoretical pattern can be proposed based on the structure of this compound and common fragmentation rules for amides and aromatic compounds. libretexts.org Upon electron ionization, the molecular ion peak [M]⁺• would be observed at m/z ≈ 201. The most likely fragmentation pathways would involve:

Alpha-cleavage: Loss of the acetyl group (CH₃CO•), a common fragmentation for amides, would lead to a major fragment ion.

Loss of Ketene (B1206846): A characteristic rearrangement of the N-acetyl group can lead to the elimination of a neutral ketene molecule (CH₂=C=O).

Cleavage of the Naphthol Ring: Fragmentation of the stable naphthalene ring system would typically result in less abundant ions.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 159 | [C₁₀H₉NO]⁺• | Loss of ketene (CH₂=C=O) from the molecular ion |

| 158 | [C₁₀H₈N]⁺ | Loss of the acetyl radical (•COCH₃) from the molecular ion |

X-Ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice and intermolecular interactions like hydrogen bonding. This compound is known to be a crystalline solid, often described as forming plate-like crystals. vulcanchem.com

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular geometry. Key structural features that would be elucidated include:

The planarity of the fused naphthalene ring system.

The precise bond lengths and angles of the acetylamino and hydroxyl substituents.

The conformation of the acetylamino group relative to the naphthalene ring.

The intermolecular hydrogen bonding network in the solid state, likely involving the hydroxyl (-OH) group as a donor and the amide carbonyl (C=O) and/or hydroxyl oxygen as acceptors. These interactions govern the crystal packing and influence the material's physical properties.

While a complete crystal structure for this compound is not available in open literature, a crystallographic study would yield the parameters listed in the table below.

Table 5: Parameters to be Determined by X-Ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise intramolecular distances and angles, confirming the connectivity. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular O-H···O and N-H···O bonds. |

| Dihedral Angles | Torsional angles describing the 3D conformation of the molecule. |

Computational and Theoretical Investigations of 1 Acetylamino 7 Naphthol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic properties and predicting the chemical behavior of molecules. For a compound like 1-acetylamino-7-naphthol, these theoretical methods provide insights that are complementary to experimental data, explaining its stability, reactivity, and photophysical characteristics from first principles.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict various molecular properties. A typical DFT study on an aromatic molecule like this compound would involve geometry optimization to find the most stable three-dimensional structure. This is often performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).

Table 1: Representative DFT-Calculated Properties for a Naphthol Derivative (Note: This data is illustrative for a related compound, as specific data for this compound is not available.)

| Property | Calculated Value (B3LYP/6-311G(d,p)) | Unit |

|---|---|---|

| Total Energy | -725.987 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| O-H Stretch Freq. | 3550 | cm⁻¹ |

| N-H Stretch Freq. | 3410 | cm⁻¹ |

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, while the LUMO might be distributed over the acetylamino group and the aromatic system. Analysis of the orbital distribution provides a map of the molecule's electron density and its susceptibility to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap (Note: This data is representative and not specific to this compound.)

| Orbital | Energy (eV) |

|---|---|

| E(HOMO) | -5.89 |

| E(LUMO) | -1.24 |

| Energy Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, intramolecular bonding, and stabilizing interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen and nitrogen lone pairs into the antibonding orbitals of the naphthalene ring (n → π* interactions). These interactions are fundamental to the molecule's stability and electronic structure. The analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, with higher E(2) values indicating stronger delocalization. This would reveal the extent of conjugation between the acetylamino group, the hydroxyl group, and the aromatic system.

Molecular Electrostatic Potential (MEP) and Fukui Function Mapping of Reactive Sites

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group would be a site of strong negative potential, whereas the hydrogen of the hydroxyl group and the region around the amine hydrogen would show positive potential.

The Fukui function goes a step further by quantifying the change in electron density at a specific point when the total number of electrons in the molecule changes. This allows for a more precise, quantitative prediction of reactivity at different atomic sites.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

While standard DFT describes the ground electronic state, Time-Dependent DFT (TD-DFT) is used to investigate excited states, which is essential for understanding a molecule's photophysical properties, such as its UV-Vis absorption spectrum and fluorescence. Experimental studies suggest that this compound participates in Excited State Intramolecular Proton Transfer (ESIPT), a process where a proton moves from the hydroxyl group to the acetyl group upon photoexcitation.

A TD-DFT calculation would predict the vertical excitation energies, which correspond to the peaks in the absorption spectrum. It would also be used to model the potential energy surfaces of both the ground and excited states to map the ESIPT reaction pathway, confirming the existence of the proton-transferred tautomer and explaining the dual emission characteristics often seen in such molecules.

Table 3: Representative TD-DFT Calculated Excitation Wavelength (Note: This data is illustrative and not specific to this compound.)

| Transition | Excitation Wavelength (λ) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 340 nm | 0.25 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would provide insights into its conformational flexibility, particularly the rotation around the C-N bond of the acetylamino group.

By simulating the molecule in a solvent like water or ethanol, MD can also reveal how it interacts with its environment. This includes the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and acetylamino groups and the surrounding solvent molecules. Such simulations are critical for understanding how the solvent environment influences the molecule's structure, stability, and reactivity, including its propensity for processes like ESIPT. The results are often analyzed to determine stable conformations and the energetic barriers between them.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbpas.com This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions. In the context of this compound and its derivatives, molecular docking studies provide insights into their potential biological activities by simulating their interaction with various protein targets.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous naphthol derivatives provides a framework for understanding its potential interactions. These studies often focus on targets involved in cancer and neurodegenerative diseases. For instance, investigations into other naphthol derivatives have revealed significant binding affinities to various receptors, suggesting potential therapeutic applications. researchgate.netresearchgate.net

Studies on aminobenzylnaphthols, which share a structural resemblance to this compound, have shown interactions with targets like cyclin-dependent kinase 2 (CDK2) and adenosine (B11128) A1 receptor (ADORA1). mdpi.com The binding strength of these complexes, calculated using methods like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), indicates thermodynamically stable interactions. mdpi.com The analysis of these docked complexes reveals that hydrogen bonds and hydrophobic interactions are crucial for stabilizing the ligand within the receptor's active site. researchgate.net For example, the interaction of naphthol derivatives with the B-Raf(V600E) kinase, a protein implicated in melanoma, is stabilized by hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Similarly, molecular docking of other naphthyl derivatives has been explored against targets like the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These computational screenings help in identifying potential inhibitors by predicting their binding affinity and interaction patterns within the enzyme's active site. nih.gov

The table below summarizes findings from molecular docking studies on various naphthol derivatives, which can serve as a predictive model for the potential interactions of this compound.

| Compound Class | Target Protein | Key Interacting Residues (Example) | Binding Affinity (Example) | Reference |

| Aminobenzylnaphthols | CDK2 (PDB: 2FVD) | Not specified | -66.73 kcal/mol | mdpi.com |

| Aminobenzylnaphthols | ADORA1 (PDB: 6D9H) | Not specified | -51.57 kcal/mol | mdpi.com |

| Naphthol derivatives | B-Raf(V600E) | Not specified | Not specified | researchgate.net |

| Halogen-substituted naphthols | 17β-HSD1 (PDB: 1FDT) | Not specified | -10.25 to -11.94 kcal/mol | mdpi.com |

| Naphthyl N-acyl hydrazones | COX-II (PDB: 3LN1) | Not specified | Good docking scores | asianpubs.org |

This table is illustrative and compiled from studies on naphthol derivatives analogous to this compound.

These studies collectively suggest that the naphthol scaffold is a viable candidate for developing inhibitors for various biological targets. The specific interactions and binding affinities are highly dependent on the nature and position of substituents on the naphthalene ring.

Theoretical Elucidation of Reaction Pathways and Transition States

The theoretical elucidation of reaction pathways provides a molecular-level understanding of chemical transformations, including the identification of intermediates and transition states, and the calculation of activation energies. For this compound, a key reaction is its synthesis via the acetylation of 1-amino-7-naphthol.

The generally accepted mechanism for this reaction involves the nucleophilic attack of the amino group of 1-amino-7-naphthol on the carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640). This step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (acetate ion in the case of acetic anhydride) to yield the final product, this compound.

For the N-acetylation of aromatic amines, theoretical studies can elucidate the role of catalysts and solvent effects on the reaction kinetics. For instance, in enzyme-catalyzed acetylation reactions, DFT studies have helped to clarify the role of specific amino acid residues, such as histidine, in mediating the acetyl transfer. nih.gov These studies can compare different possible pathways to determine the most energetically favorable route.

While a specific theoretical study detailing the transition states for the synthesis of this compound is not readily found in the literature, data from computational investigations of similar N-acetylation reactions provide a model for the expected energetic profile.

The following table presents a hypothetical energetic profile for the uncatalyzed acetylation of 1-amino-7-naphthol with acetic anhydride, based on typical values from theoretical studies of similar reactions.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-amino-7-naphthol + acetic anhydride | 0 (Reference) |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15 to +25 |

| Tetrahedral Intermediate | Intermediate species | +5 to +10 |

| Transition State 2 (TS2) | Collapse of the intermediate and leaving group departure | +10 to +20 |

| Products | This compound + acetic acid | -10 to -20 |

This table is a hypothetical representation of the energetic landscape for the reaction, illustrating the type of data generated from theoretical calculations.

Such theoretical investigations are crucial for optimizing reaction conditions to improve yield and selectivity, and for designing more efficient synthetic routes. They provide a fundamental understanding of the factors controlling the chemical reactivity of molecules like this compound.

Biomedical and Pharmacological Research Applications of 1 Acetylamino 7 Naphthol

Antimicrobial Activity Investigations of 1-Acetylamino-7-naphthol and Its Derivatives

The emergence of drug-resistant microbes has spurred the search for novel antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this area, with researchers actively exploring their efficacy against a range of microbial strains.

In Vitro Susceptibility Studies Against Microbial Strains

Studies have shown that derivatives of this compound possess significant antimicrobial activity. For instance, certain naphthylthiazolylamine derivatives have been synthesized and screened for their in vitro antimicrobial effects. One such derivative, 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole, exhibited a notable minimum inhibitory concentration (MIC) of 62.5 μg/ml against Pseudomonas aeruginosa. alliedacademies.org This particular compound also demonstrated antifungal activity against Candida albicans and Candida glabrata comparable to the standard drug ketoconazole. alliedacademies.org

Furthermore, research into thiazolidinone derivatives incorporating a nitronaphthylamine substituent, which is structurally related to this compound, has revealed broad-spectrum antimicrobial properties. nih.gov These compounds were tested against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae, as well as various Candida species. nih.gov The MIC values for these derivatives varied widely, from 0.4 to 1000 μg/mL, with some compounds showing antibacterial activity against S. aureus and B. subtilis that was comparable to aminopenicillins. nih.gov

Below is a table summarizing the in vitro antimicrobial activity of selected naphthol derivatives:

| Compound/Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | Pseudomonas aeruginosa | 62.5 µg/ml | alliedacademies.org |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | Candida albicans | 250 µg/ml | alliedacademies.org |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole | Candida glabrata | 250 µg/ml | alliedacademies.org |

| Thiazolidinone derivatives with nitronaphthylamine substituent | Various Bacteria & Fungi | 0.4 - 1000 µg/mL | nih.gov |

Exploration of Antimicrobial Mechanism-of-Action

The antimicrobial action of this compound and its derivatives is believed to be multifaceted. The core structure, featuring hydroxyl and acetylamino groups, is crucial for its biological interactions. These functional groups can participate in hydrogen bonding as well as electrophilic and nucleophilic reactions, which likely contributes to their ability to interact with microbial proteins and enzymes.

One proposed mechanism involves the disruption of the bacterial cell membrane integrity. For some antimicrobial peptides derived from natural sources, their mechanism involves passing through the bacterial cytoplasmic membrane to act on intracellular targets. nih.gov Similarly, certain ocotillol-type derivatives have been shown to damage the integrity of the cell membrane, which can lead to cell death. scielo.br While the precise mechanisms for this compound derivatives are still under investigation, it is plausible that they share similar membrane-active properties. The formation of reactive intermediates, such as quinones through oxidation, is another potential pathway for their antimicrobial effects.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has indicated that the lipophilic character of a molecule is a significant factor in its antimicrobial activity. dtic.mil For some classes of antimicrobial compounds, an increase in the length of an alkyl chain enhances activity up to a certain point, after which it begins to decrease. dtic.mil

In the context of naphthol derivatives, the introduction of specific substituents has been shown to modulate their antimicrobial effects. For example, the esterification of a 1-naphthol (B170400) Mannich base to form 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) was found to enhance its antimicrobial activity. nih.gov SAR studies on ocotillol-type derivatives have highlighted the importance of introducing water-soluble groups, particularly an amino group, at specific positions on the steroid skeleton to improve antimicrobial activity. scielo.br These findings provide a roadmap for the rational design of more effective antimicrobial agents based on the this compound scaffold.

Anticancer Activity Research and Mechanistic Insights

In addition to their antimicrobial potential, derivatives of this compound have been investigated for their anticancer properties. These studies have focused on their ability to inhibit the growth of cancer cells and to elucidate the molecular mechanisms underlying these effects.

In Vitro Inhibition of Cancer Cell Proliferation and Viability Assays

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of various cancer cell lines in vitro. For example, a study on naphthylthiazolylamine derivatives showed that while some compounds in one series led to an increase in cell proliferation in Hep-G2 and A549 cell lines, another series of related compounds exhibited weak anticancer activity. alliedacademies.org This highlights the sensitivity of biological activity to structural modifications.

More potent anticancer effects have been observed with other naphthol derivatives. For instance, 2-hydroxymethyl-1-naphthol diacetate (TAC) was found to have high cytotoxicity against four human carcinoma cell lines. nih.gov Similarly, novel derivatives of 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide, which contain a hydroxylated ring system reminiscent of naphthols, displayed better inhibitory activity against human colon cancer (HCT-116) and human breast cancer (MCF-7) cells than the parent compound, andrographolide. nih.gov One of these derivatives, compound 13b, was particularly effective against HCT-116 cells with an IC50 value of 7.32 μM. nih.gov

Another example is N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA), a novel histone deacetylase (HDAC) inhibitor. This compound inhibited the proliferation of human fibrosarcoma cells (HT1080) in vitro. nih.govelsevierpure.com

The following table summarizes the in vitro anticancer activity of selected naphthol derivatives:

| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value | Reference |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Four human carcinoma cell lines | High cytotoxicity | Not specified | nih.gov |

| Compound 13b (1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative) | HCT-116 (human colon cancer) | Potent inhibitory activity | 7.32 µM | nih.gov |

| N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) | HT1080 (human fibrosarcoma) | Inhibition of proliferation | Not specified | nih.govelsevierpure.com |

Investigation of Cellular and Molecular Targets for Anticancer Effects

Research into the anticancer mechanisms of this compound derivatives has pointed to several cellular and molecular targets. The fundamental structure of this compound, with its reactive functional groups, allows it to interact with various molecular targets within cancer cells.

One key mechanism of action for some anticancer naphthol derivatives is the inhibition of topoisomerases. For example, newly synthesized 7-MEOTA-tacrine heterodimers, which have a structural relationship to naphthol derivatives, exhibited a profound inhibitory effect on both type I and II topoisomerases. nih.gov Compound 22 from this series was able to inhibit type I topoisomerase at a concentration of 1 µM. nih.gov

Another important target is histone deacetylase (HDAC). The compound N-hydroxy-7-(2-naphthylthio)heptanomide (HNHA) acts as an HDAC inhibitor. nih.govelsevierpure.com By inhibiting HDAC, HNHA treatment leads to histone hyperacetylation, which in turn upregulates the transcription of the p21 gene. nih.govelsevierpure.com This upregulation results in cell cycle arrest and an inhibition of cancer cell invasion. nih.govelsevierpure.com

Furthermore, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies of compound 13b, a 1,2-didehydro-7-hydroxy-3-ox-14-deoxyandrographolide derivative, revealed that it suppressed the growth of HCT-116 cells by triggering both early and late cellular apoptosis in a concentration-dependent manner and by arresting the cell cycle in the S phase. nih.gov The Bcl-2 family of proteins, which are key regulators of apoptosis, are also potential targets. nih.gov

Development of Novel Anticancer Agents Derived from this compound Scaffold

The naphthalene (B1677914) ring system is a structural motif present in numerous biologically active compounds and has been identified as a valuable scaffold in medicinal chemistry. nih.gov Researchers have leveraged the this compound backbone to develop novel anticancer agents, as its structure allows for diverse chemical modifications. The core concept involves using the naphthalene skeleton to enhance properties like lipophilicity, which can influence bioavailability and interactions with biological targets such as DNA and enzymes. nih.gov

In vitro studies have confirmed that this compound itself can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This intrinsic activity provides a strong foundation for creating more potent and selective derivatives. The focus of derivatization is often on the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups, which are amenable to various chemical reactions. vulcanchem.com Structure-activity relationship (SAR) studies on related naphthol derivatives have shown that modifications at these positions can significantly impact cytotoxic effects. For instance, the introduction of different aromatic rings or other functional groups can confer enhanced anticancer activity. nih.gov While specific derivatives of this compound are still under investigation, the general strategy is a promising avenue in oncology research. vulcanchem.comnih.gov

| Scaffold Component | Role in Anticancer Activity | Potential Modifications | Supporting Evidence |

|---|---|---|---|

| Naphthalene Core | Provides a rigid, lipophilic backbone that can intercalate with DNA and interact with enzymes. Serves as a surrogate for benzene (B151609) rings to improve metabolic stability. | Bioisosteric replacements, substitution with halogens or other groups to modulate electronic properties. | nih.gov, nih.gov |

| 7-Hydroxyl Group (-OH) | Participates in hydrogen bonding with target proteins. Can be a site for attaching other functional groups to alter solubility and binding affinity. | Etherification, esterification, or replacement to explore binding interactions. | |

| 1-Acetylamino Group (-NHCOCH₃) | Enhances reactivity and potential interactions with biological targets. Can be modified to tune activity. | Alteration of the acyl group, or replacement with other substituents to probe structure-activity relationships. | , nih.gov |

Fluorescent Probing Applications in Biological Systems

The inherent photophysical properties of the naphthalene structure make this compound a valuable compound in the development of fluorescent probes for biological imaging and assays.

Utility in Biochemical Assays and Cellular Imaging

This compound exhibits fluorescence, a property that allows it to be detected at very low concentrations, making it suitable for sensitive biochemical assays and for visualizing cellular structures. niir.org Its naphthalene core gives rise to characteristics such as large Stokes shifts and dual emission, which are highly desirable for fluorescent probes as they help to minimize self-quenching and reduce background interference. These features make derivatives of this compound valuable for applications in cellular imaging, allowing researchers to observe the localization and dynamics of specific cellular components. While small molecule fluorescent probes have become essential tools for investigating cells, many are designed to respond to specific biochemical species. nih.gov

| Photophysical Property | Description | Advantage in Biological Probing | Reference |

|---|---|---|---|

| Fluorescence | The molecule absorbs light at one wavelength and emits it at a longer wavelength. | Enables high-sensitivity detection for assays and imaging. | |

| Large Stokes Shift | A significant separation between the maximum absorption and emission wavelengths. | Reduces signal overlap and background noise, improving detection clarity. | |

| Dual Emission | The ability to emit light at two different wavelengths, often depending on the environment. | Can be used for ratiometric sensing to provide more accurate measurements. |

Sensing Microenvironmental Changes with this compound Probes

A key photophysical behavior observed in this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon involves the transfer of a proton from the hydroxyl group to the acetylamino group's carbonyl oxygen when the molecule is in an excited state. The ESIPT process is highly sensitive to the molecule's immediate surroundings, including solvent polarity, viscosity, and the ability to form hydrogen bonds.

This sensitivity makes this compound an excellent candidate for developing fluorescent probes that can report on changes in the cellular microenvironment. For example, variations in local pH or polarity within different cellular compartments (like the cytosol versus lipid membranes) could be detected by monitoring changes in the fluorescence emission of a probe based on this scaffold. Time-resolved fluorescence spectroscopy has been used to confirm the occurrence of the ESIPT process in this compound, which happens on an ultrafast timescale. This intrinsic sensitivity to environmental cues is a critical feature for designing sophisticated sensors for biological systems.

Research into Pharmaceutical Intermediates and Drug Design Strategies

Beyond its direct biological activities, this compound is a significant building block in the synthesis of more complex molecules, serving as a key pharmaceutical intermediate. vulcanchem.comcymitquimica.com Its utility stems from its defined structure and the presence of reactive functional groups that can be readily modified.

One notable application is in the synthesis of a precursor to Ropinirole hydrochloride, a drug used to treat Parkinson's disease. cymitquimica.com In this process, this compound is used to synthesize diazotised carbamic acid, which is then converted to an N-acetylglycol ester, a direct precursor to the final drug. This highlights the compound's role in creating commercially important pharmaceuticals.

The compound's hydroxyl and acetylamino groups facilitate a range of chemical reactions, including oxidation, reduction, and substitution, making it a versatile starting material in drug design. Medicinal chemists can use this compound as a scaffold, systematically adding or modifying functional groups to develop new chemical entities with tailored pharmacological profiles. This strategic approach is fundamental to modern drug discovery, allowing for the creation of libraries of related compounds that can be screened for therapeutic activity against various diseases. nih.gov

Materials Science and Advanced Optical Applications of 1 Acetylamino 7 Naphthol

Applications in Organic Light-Emitting Diodes (OLEDs) Research

1-Acetylamino-7-naphthol is a subject of interest in the field of Organic Light-Emitting Diodes (OLEDs) primarily due to its participation in a phenomenon known as Excited State Intramolecular Proton Transfer (ESIPT). Upon photo-excitation, the molecule can undergo a rapid, internal acid-base reaction where the proton from the hydroxyl group is transferred to the nitrogen atom of the acetylamino group.

This ultrafast process, occurring in femtoseconds, creates a transient keto-tautomer which has a different electronic structure from the original enol form. When this excited tautomer relaxes and the proton returns to its original position, it emits light at a significantly different wavelength than its absorption. This results in two key features valuable for OLEDs:

Large Stokes Shift: The difference between the absorption and emission wavelengths is substantial. This is highly desirable in emissive displays as it minimizes self-absorption, where emitted light is re-absorbed by other molecules, which would otherwise reduce the efficiency of the device.

Dual Emission: The potential for emission from both the original (enol) and the proton-transferred (keto) forms allows for broad or dual-band emission, which can be harnessed to create white light-emitting OLEDs (WOLEDs) or other specific color profiles.

Research into the photophysical behavior of this compound has utilized time-resolved fluorescence spectroscopy to confirm the ESIPT mechanism, noting the process occurs with a minimal energy barrier. Current time information in Bangalore, IN. This intrinsic property makes it a promising candidate as an emitter or dopant in the emissive layer of OLED devices, contributing to the development of more efficient and color-tunable displays.

Development of Advanced Optical Materials Utilizing Photophysical Properties

The same ESIPT property that makes this compound attractive for OLEDs is also leveraged in the creation of other advanced optical materials. The significant change in emission properties based on the local molecular environment and the proton transfer process makes it a sensitive molecular scaffold for applications such as fluorescent probes and sensors.

The key photophysical characteristics exploited include:

High Sensitivity to Environment: The efficiency and wavelength of the ESIPT-based fluorescence can be highly sensitive to factors like solvent polarity and hydrogen bonding. This allows materials based on this compound to act as sensors, reporting on the chemical nature of their surroundings through changes in their light emission.

Rapid Transition Dynamics: A study confirmed the ESIPT process in this compound occurs within approximately 37 femtoseconds. Current time information in Bangalore, IN. This incredibly fast transition is beneficial for developing materials for high-speed optical switching or data processing applications.

These properties make the compound a valuable building block for designing specialized optical materials where changes in fluorescence signal are used for detection or imaging purposes. Current time information in Bangalore, IN.

Table 1: Key Photophysical Properties of this compound

| Property | Description | Significance in Optical Applications |

|---|---|---|

| Excited State Intramolecular Proton Transfer (ESIPT) | Upon absorption of light, a proton is transferred from the hydroxyl group to the acetylamino group. Current time information in Bangalore, IN. | Enables dual emission and large Stokes shifts, crucial for OLEDs and fluorescent probes. Current time information in Bangalore, IN. |

| Large Stokes Shift | Significant separation between the peak wavelengths of light absorption and emission. Current time information in Bangalore, IN. | Reduces self-absorption and optical crosstalk, enhancing the efficiency of light-emitting devices. Current time information in Bangalore, IN. |

| Dual Emission | Potential to emit light from two different molecular states (enol and keto forms), often resulting in a broad emission spectrum. Current time information in Bangalore, IN. | Useful for creating white light sources (WOLEDs) or ratiometric fluorescent sensors. Current time information in Bangalore, IN. |

| Ultrafast Transition | The ESIPT process occurs on a femtosecond timescale (~37 fs). Current time information in Bangalore, IN. | Suitable for applications requiring high-speed optical response. Current time information in Bangalore, IN. |

Role as a Coupling Component in Advanced Dye Chemistry Research

A primary and well-established application of this compound is its role as a coupling component in the synthesis of azo dyes. In this chemical process, a diazonium salt (formed from a primary aromatic amine) acts as an electrophile that attacks the electron-rich naphthalene (B1677914) ring of this compound, forming a stable azo linkage (-N=N-).

This compound is a crucial intermediate for producing a variety of dyes, particularly metallized and acid dyes used for coloring textiles like wool and polyamide. justia.comgoogle.com Its structure allows for the creation of dyes with desirable properties such as high lightfastness. justia.com

Specific research and patent literature demonstrate its use in synthesizing:

Iron-Complexed Azo Dyes: Patents describe a process where 1-hydroxy-2-aminobenzenesulfonamide is diazotized and then coupled with this compound. The resulting monoazo dye is then complexed with an iron salt (like FeSO₄) to produce a stable, lightfast black dye. justia.com

Chromium-Complexed Dyes: It is listed as a key coupling component for producing metallizable azo dyes that can be complexed with chromium. google.comgoogle.comgoogleapis.com These types of dyes are known for their excellent fastness properties on protein fibers.

Acid and Mordant Dyes: Chemical catalogues list this compound as a precursor for specific commercial dyes such as Acid Black 107, Acid Black 58, and Mordant Black 38. chemicalbook.com

The coupling reaction typically occurs at a specific position on the naphthalene ring, guided by the existing activating groups, leading to the formation of highly colored and stable dye molecules.

Table 2: Examples of Dye Classes Synthesized Using this compound

| Dye Class | Synthesis Principle | Example Dyes | Reference |

|---|---|---|---|

| Metallized Azo Dyes (Fe-Complex) | Coupling with a diazonium salt followed by chelation with an iron salt to enhance stability and fastness. | Black dyes for textiles. | justia.com |

| Metallized Azo Dyes (Cr-Complex) | Used as a coupling component for dyes intended for complexation with chromium salts. | Various shades for wool and polyamide. | google.comgoogle.com |

| Acid Dyes | Listed as a chemical intermediate for the synthesis of specific acid dyes. | Acid Black 58, Acid Black 107 | chemicalbook.com |

| Mordant Dyes | Listed as a chemical intermediate for the synthesis of specific mordant dyes. | Mordant Black 38 | chemicalbook.com |

Investigations in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Properties